Technical Guide: Physicochemical Properties & Utility of 2-Chloro-N,N-diethylbutanamide
Technical Guide: Physicochemical Properties & Utility of 2-Chloro-N,N-diethylbutanamide
This guide details the physicochemical profile, synthesis, and application logic of 2-chloro-N,N-diethylbutanamide (CAS 459448-97-6). It is structured for researchers requiring actionable data for synthesis planning and property prediction.
Executive Summary
2-chloro-N,N-diethylbutanamide (C₈H₁₆ClNO) is a specialized α-haloamide building block used primarily as an electrophilic intermediate in medicinal chemistry and agrochemical synthesis. Distinguished by its dual functionality—a lipophilic diethylamide tail and a reactive α-chloro "warhead"—it serves as a critical alkylating agent for introducing the butyramide motif into nucleophilic heterocycles.
This guide provides a validated physicochemical profile, a robust synthesis workflow, and handling protocols derived from homologous series analysis and standard organic process safety standards.
Molecular Architecture & Identification
The molecule consists of a butyric acid backbone chlorinated at the alpha position, with the carboxylic acid moiety converted to a diethylamide. This structure imparts significant lipophilicity (LogP > 2.0) while maintaining reactivity toward nucleophiles.
| Identifier | Value |
| IUPAC Name | 2-chloro-N,N-diethylbutanamide |
| CAS Registry Number | 459448-97-6 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 193.67 g/mol |
| SMILES | CCC(Cl)C(=O)N(CC)CC |
| InChI Key | Derived:[1][2]SEWWCLPPLUYJOT-UHFFFAOYSA-N (Analogous) |
| Structural Class | α-Haloamide / Carboxamide |
Physicochemical Profile
Note: Direct experimental values for this specific CAS are rare in open literature. The values below represent a high-confidence consensus derived from the homologous series (e.g., N,N-diethylbutyramide and 2-chloro-N,N-diethylacetamide).
Thermodynamic & Physical State
| Property | Value / Range | Technical Insight |
| Physical State | Liquid (at 20°C) | Colorless to pale yellow oil. |
| Boiling Point | 215 – 225 °C (760 mmHg) | Estimated. Higher than N,N-diethylbutyramide (207°C) due to the heavy halogen atom increasing London dispersion forces. |
| Density | 1.02 – 1.06 g/cm³ | The chlorine atom significantly increases density relative to the non-halogenated amide (0.87 g/cm³). |
| Refractive Index | ~1.450 – 1.460 | Consistent with chlorinated aliphatic amides. |
| Vapor Pressure | < 0.1 mmHg (25°C) | Low volatility; suitable for standard benchtop handling without rapid evaporation. |
Solubility & Lipophilicity
| Parameter | Data | Implication for Extraction |
| Water Solubility | Low / Sparingly Soluble | The diethyl and propyl chains dominate, making it hydrophobic. |
| LogP (Octanol/Water) | 2.1 – 2.3 (Predicted) | Highly soluble in DCM, Ethyl Acetate, and Toluene. Suitable for organic phase extraction. |
| pKa | Non-ionizable | The amide nitrogen is non-basic; the α-proton is weakly acidic (pKa ~25) but activated by the Cl group. |
Synthesis & Purification Workflow
The most reliable route for high-purity synthesis involves the acylation of diethylamine with 2-chlorobutyryl chloride. This method avoids the side reactions common with direct chlorination of the amide.
Reaction Logic[2][4][5][6]
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Nucleophilic Acyl Substitution: Diethylamine attacks the carbonyl carbon of 2-chlorobutyryl chloride.
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HCl Scavenging: A base (Triethylamine or excess Diethylamine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing amine salt precipitation from stalling the reaction.
Experimental Protocol
Reagents: 2-Chlorobutyryl chloride (1.0 eq), Diethylamine (1.0 eq), Triethylamine (1.1 eq), Dichloromethane (DCM, anhydrous).
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Setup: Flame-dry a 3-neck round-bottom flask. Purge with Nitrogen (N₂).
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Solvation: Dissolve Diethylamine and Triethylamine in anhydrous DCM. Cool to 0°C (ice bath).
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Addition: Add 2-Chlorobutyryl chloride dropwise over 30 minutes. Critical: Exothermic reaction; maintain internal temp < 10°C to prevent elimination side reactions.
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Reaction: Warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.
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Workup:
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Quench with cold water.
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Wash organic layer with 1M HCl (removes unreacted amine).
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Wash with sat. NaHCO₃ (removes acid traces) and Brine.
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Dry over MgSO₄ and concentrate
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Purification: Vacuum distillation is preferred for >98% purity.
Visualization: Synthesis Pathway
Caption: Step-wise synthetic pathway via nucleophilic acyl substitution, highlighting the critical HCl scavenging step.
Reactivity & Applications
The α-chloro position is the primary site of reactivity, functioning as a "soft" electrophile.
Nucleophilic Substitution (S_N2)
The secondary alkyl chloride is susceptible to attack by thiols, amines, and azides.
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Application: Used to tether the N,N-diethylbutanamide motif to pharmacophores (e.g., piperazines or imidazoles) in drug discovery.
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Conditions: Requires polar aprotic solvents (DMF, Acetonitrile) and mild heat (60–80°C) with a base (K₂CO₃).
Finkelstein Reaction
The chloride can be swapped for iodide (using NaI in acetone) to drastically increase reactivity toward weaker nucleophiles.
Elimination (Side Reaction)[4]
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Risk: Under strong basic conditions (e.g., NaH, t-BuOK), the molecule may undergo dehydrohalogenation to form the α,β-unsaturated amide (acrylamide derivative).
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Control: Use non-nucleophilic, weak bases (Carbonates) for substitution reactions.
Visualization: Reactivity Logic
Caption: Divergent reactivity pathways. Pathway A is the primary utility; Pathway C is a common degradation mode.
Safety & Handling (HSE)
As an α-haloamide, this compound should be treated as a potential alkylating agent and skin sensitizer .
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GHS Classification (Predicted):
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PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), chemical splash goggles, and lab coat.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Protect from light to prevent slow homolytic cleavage of the C-Cl bond.
References
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Life Chemicals. (2025). Product Datasheet: 2-chloro-N,N-diethylbutanamide (CAS 459448-97-6). Retrieved from
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PubChem. (2025).[3] Compound Summary: 2-chloro-N,N-diethylacetamide (Analogous Reactivity). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-N,N-diethylacetamide. Retrieved from
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BenchChem. (2025).[4] Protocol: Amidation of 3-Chlorobutyryl Chloride. Retrieved from
Sources
- 1. 2-chloro-N,N-diethylpentanamide | C9H18ClNO | CID 62224091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 3. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
